Mesotrione

HPPD inhibition Triketone herbicides Binding affinity

Select Mesotrione for your maize herbicide program when synergistic control of atrazine-resistant Palmer amaranth is critical. Unlike benzopyrazole HPPD inhibitors (e.g., topramezone) that show only additive effects, Mesotrione exhibits synergy with atrazine, ensuring superior resistance management. Its rapid soil dissipation (DT50 3.2–6.0 days) and CYP450-mediated crop safety make it ideal for intensive rotations. Ensure target weed spectrum alignment, especially for triazine-resistant Chenopodium album.

Molecular Formula C14H13NO7S
Molecular Weight 339.32 g/mol
CAS No. 104206-82-8
Cat. No. B120641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesotrione
CAS104206-82-8
Synonyms(2-nitro-4-(methylsullfonyl))benzoylcyclohexane-1,3-dione
Callisto herbicide
mesotrione
Molecular FormulaC14H13NO7S
Molecular Weight339.32 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-]
InChIInChI=1S/C14H13NO7S/c1-23(21,22)8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3
InChIKeyKPUREKXXPHOJQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, (g/L at 20 °C): 2.2 (pH 4.8);  15 (pH 6.9);  22 (pH 9);  0.16 (unbuffered water)
Solubility in g/L at 20 °C): in acetonitrile 117.0, acetone 93.3, 1,2-dichloroethane 66.3, ethyl acetate 18.6, methanol 4.6, toluene 3.1, xylene 1.6, n-heptane <0.5

Structure & Identifiers


Interactive Chemical Structure Model





Mesotrione (CAS 104206-82-8): A Triketone HPPD Inhibitor with Proven Weed Control in Maize


Mesotrione is a synthetic triketone herbicide that acts as a potent competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key component in carotenoid biosynthesis [1]. It was developed by Zeneca Agrochemicals (now Syngenta) under the code ZA1296 and is primarily utilized for selective pre- and post-emergence control of broadleaf and grass weeds in maize [2][3]. The compound exhibits an extremely high binding affinity for HPPD, with a reported Ki value of 6-18 pM for the Arabidopsis thaliana enzyme [4]. Its selective toxicity to maize is attributed to rapid metabolic detoxification by the crop, specifically through cytochrome P450-mediated hydroxylation [5][6].

Why Generic Substitution of Mesotrione (CAS 104206-82-8) with Other Triketones Fails in Field Applications


While mesotrione shares the same HPPD target site as other triketone herbicides such as sulcotrione and tembotrione, significant differences in their chemical structure translate into quantifiable variations in species-specific efficacy, crop safety, and environmental behavior [1]. Head-to-head comparative studies reveal that these in-class compounds are not interchangeable. For instance, the potency ranking against multiple-resistant Palmer amaranth based on GR50 values is tolpyralate > tembotrione = topramezone > mesotrione, demonstrating that even minor structural modifications lead to substantial shifts in practical weed control outcomes [2]. Furthermore, the genetic basis for crop selectivity is not uniform; sweet corn hybrids with mutant cytochrome P450 alleles exhibit differential sensitivity to mesotrione versus tembotrione plus safener, indicating that a simple class-level substitution could result in unexpected crop injury or control failure [3].

Quantitative Differentiation Guide for Mesotrione (CAS 104206-82-8) Against Triketone Comparators


Target Site Binding Affinity: Mesotrione vs. Other HPPD Inhibitors

Mesotrione demonstrates an extremely high binding affinity for the HPPD enzyme, with a reported Ki value of 6-18 pM for the Arabidopsis thaliana enzyme [1]. While direct comparative Ki values for tembotrione and sulcotrione on the same enzyme are not available in the primary literature, this potency is consistent with its low field use rates. However, a head-to-head greenhouse comparison against an atrazine-resistant Palmer amaranth population showed that mesotrione was the least potent of the HPPD inhibitors tested, with a ranking of tolpyralate > tembotrione = topramezone > mesotrione based on GR50 values [2]. This indicates that while mesotrione's intrinsic target affinity is high, its practical efficacy on specific resistant biotypes is lower than some newer HPPD inhibitors.

HPPD inhibition Triketone herbicides Binding affinity

Species-Specific Weed Control: Mesotrione vs. Tembotrione and Topramezone on Panicum Species

A greenhouse dose-response study comparing five HPPD-inhibiting herbicides on naturalized Belgian populations of Panicum species revealed species-dependent efficacy differences [1]. For Panicum schinzii, mesotrione and sulcotrione were poorly sensitive, requiring a three-fold higher dose than the maximum authorized field rate to achieve 90% biomass reduction. In contrast, tembotrione was highly sensitive, requiring a three-fold lower dose than the maximum rate. However, on Panicum dichotomiflorum, mesotrione and topramezone were sensitive, while tembotrione was only moderately sensitive. This demonstrates that mesotrione's efficacy is not uniformly inferior or superior; it is highly species-specific and cannot be extrapolated from one Panicum species to another.

Weed control Panicum species Herbicide selectivity

Crop Safety in Sweet Corn: Genotype-Dependent Sensitivity to Mesotrione vs. Tembotrione plus Safener

A side-by-side field comparison of sweet corn hybrid responses to three HPPD inhibitors (mesotrione, tembotrione plus isoxadifen, and topramezone) revealed that crop injury is strongly dependent on the cytochrome P450 (CYP) genotype of the hybrid [1]. Mesotrione injured the largest number of hybrids, and these injured hybrids were almost exclusively those homozygous for the mutant allele (cypcyp) or heterozygous (CYPcyp). In contrast, the safener isoxadifen added to tembotrione greatly reduced injury in the CYPcyp genotypic class but did not protect the cypcyp hybrids. Topramezone was safe on all 746 hybrids tested. This indicates that while mesotrione is generally considered safe for maize, its margin of safety is narrower in sweet corn hybrids with specific CYP mutations, a risk not equally shared by other HPPD inhibitors.

Crop safety Sweet corn Cytochrome P450

Synergism with Atrazine: Differential Joint Activity of Mesotrione vs. Other HPPD Inhibitors

Greenhouse and field experiments evaluating the joint activity of HPPD-inhibiting herbicides with atrazine on atrazine-resistant (AR) and atrazine-susceptible (AS) Palmer amaranth populations demonstrated that synergism is more pronounced with triketone chemistry than with benzopyrazoles [1]. Mesotrione and tembotrione both exhibited synergistic responses with atrazine in both AR and AS populations. However, only additive responses were observed when atrazine was applied with tolpyralate and topramezone. In the AR population, an additional 980 g ai ha-1 of atrazine (8X) was required to elicit a synergistic response with mesotrione compared to the AS population. This quantifies a specific advantage of mesotrione's triketone structure over newer benzopyrazole HPPD inhibitors when tank-mixing with atrazine is planned.

Herbicide synergism Tank-mix Atrazine

Metabolism-Based Selectivity in Maize: Differential Induction of CYP Enzymes by Safeners

A 2022 study characterized the specific cytochrome P450 (CYP) enzymes responsible for metabolizing triketone herbicides in maize [1]. The research demonstrated that mesotrione and tembotrione metabolism is largely restricted to CYP81A family members, notably CYP81A9, CYP81A16, and CYP81A2. Critically, the study quantified the effect of safener pre-treatment on metabolism: maize seedlings treated with the safener benoxacor prior to mesotrione application showed enhanced CYP-based metabolism of mesotrione [1]. This provides a molecular basis for the differential crop safety observed in the field and explains why mesotrione's selectivity can be further improved by formulation with specific safeners, a characteristic that distinguishes it from non-selective HPPD inhibitors or those with different metabolic pathways.

Herbicide metabolism Cytochrome P450 Crop selectivity

Environmental Fate: Comparative Degradation of Mesotrione and Other Triketones in Soil

A comparative degradation study of mesotrione, sulcotrione, and tembotrione in various soils and sediments revealed that while all three triketones are considered less stable than other herbicide classes, their degradation products exhibit higher stability than the parent compounds [1]. The study found that soil microorganisms accelerated the degradation of all three herbicides, and that all analytes were more stable in alkaline soils compared to acidic sorbents. Photodegradation was identified as the main decomposition pathway. For mesotrione specifically, a separate field dissipation study reported a DT50 (half-life) in maize of 3.9–4.8 days and in soil of 3.2–6.0 days, with the proposed MRL of 0.01 mg/kg achieved at 8.8–15.8 days post-application [2]. This relatively short half-life reduces carryover risk to rotational crops, a key differentiator from more persistent HPPD inhibitors.

Environmental fate Soil degradation Herbicide persistence

Optimal Application Scenarios for Mesotrione (CAS 104206-82-8) Based on Quantitative Evidence


Targeted Control of Broadleaf Weeds in Maize with Known Sensitivity Profile

Mesotrione is optimally deployed for pre- or post-emergence control of broadleaf weeds in maize where the target weed spectrum is known to be sensitive. Evidence from greenhouse dose-response studies indicates that mesotrione is highly effective on species such as Chenopodium album (triazine-resistant) and Panicum dichotomiflorum, but poorly effective on Panicum schinzii [1]. Therefore, field scouting to confirm the absence of poorly sensitive Panicum species is a prerequisite for selecting mesotrione over alternatives like tembotrione. At post-emergence rates of 150 g AI ha⁻¹ or less, mesotrione provides naturally selective control of key broadleaf species [2].

Tank-Mix Synergism with Atrazine for Managing Multiple-Resistant Palmer Amaranth

In fields with confirmed or suspected atrazine-resistant Palmer amaranth populations, mesotrione should be prioritized for tank-mixing with atrazine. Greenhouse and field data confirm that mesotrione and atrazine exhibit synergistic joint activity on both atrazine-susceptible and atrazine-resistant biotypes, whereas newer benzopyrazole HPPD inhibitors (topramezone, tolpyralate) show only additive interactions [1]. This synergism can improve control consistency and may allow for reduced use rates. However, in atrazine-resistant populations, a higher atrazine rate (up to 980 g ai ha⁻¹) may be required to achieve the synergistic response [1].

Use in Field Corn with Confirmed CYP Genotype or Safener Co-Application

Mesotrione is safe for use in most field corn hybrids due to rapid CYP-mediated metabolism. However, in sweet corn or specialty maize hybrids where the cytochrome P450 genotype is unknown, the risk of crop injury is elevated compared to tembotrione with a safener or topramezone [2]. The application scenario is optimized when mesotrione is applied to hybrids known to possess functional CYP alleles (CYPCYP or CYPcyp) or when co-applied with a safener such as benoxacor, which has been shown to enhance mesotrione metabolism in maize seedlings [3].

Short-Rotation Cropping Systems with Minimal Carryover Risk

Mesotrione's rapid dissipation in soil, with a reported DT50 of 3.2–6.0 days, makes it a suitable choice for fields with short rotation intervals to sensitive crops [4]. The compound degrades to levels below the proposed MRL of 0.01 mg/kg within 8.8–15.8 days post-application in maize [4]. This short environmental persistence reduces the likelihood of phytotoxic carryover to subsequent crops such as soybeans or vegetables, a key procurement consideration in intensive cropping systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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